cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid
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Overview
Description
cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The reaction conditions are carefully controlled to ensure the purity and consistency of the product, making it suitable for large-scale applications in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of stereoisomers and enantiomers for research purposes.
Biology:
- Investigated for its potential role in biochemical pathways and metabolic studies.
- Used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
- Explored for its potential therapeutic applications, including drug development and formulation.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The pathways involved include enzyme catalysis and receptor binding, which can lead to the formation of active metabolites and intermediates .
Comparison with Similar Compounds
- trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
- cis-4-aminocyclohexanecarboxylic acid
- trans-4-aminocyclohexanecarboxylic acid
Comparison:
- Structural Differences: The cis and trans isomers differ in the spatial arrangement of the Boc group and the amino group, affecting their reactivity and stability.
- Reactivity: cis-4-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid is more reactive in certain substitution and reduction reactions compared to its trans isomer.
- Applications: While both cis and trans isomers are used in organic synthesis, the cis isomer is preferred for specific applications due to its unique reactivity and stability.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)/t8-,9-,10?/m1/s1 |
InChI Key |
XLFIBOLBJDNTNI-MGRQHWMJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCC1C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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